molecular formula C12H21N3O3S B7863880 N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B7863880
M. Wt: 287.38 g/mol
InChI Key: STUUZZKIVWAVQP-UHFFFAOYSA-N
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Description

N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS: 1153054-05-7) is a sulfonamide-oxazole derivative with a molecular formula of C₁₂H₂₁N₃O₃S and a molecular weight of 287.38 g/mol . Its structure features a 3,5-dimethyl-1,2-oxazole core linked to a sulfonamide group, which is further substituted with a (1-aminocyclohexyl)methyl moiety. Key physical properties include a density of 1.2±0.1 g/cm³, a boiling point of 456.4±55.0 °C at 760 mmHg, and a flash point of 229.8±31.5 °C .

Properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-9-11(10(2)18-15-9)19(16,17)14-8-12(13)6-4-3-5-7-12/h14H,3-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUUZZKIVWAVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Chloride Intermediate Preparation

The synthesis begins with the preparation of 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride , a critical intermediate. This step typically employs sulfochlorination of 3,5-dimethylisoxazole using chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) under controlled conditions. The electron-donating methyl groups at positions 3 and 5 direct electrophilic substitution to the 4-position of the isoxazole ring, ensuring regioselectivity.

Reaction Conditions:

  • Temperature: 0C0^\circ\text{C} to 25C25^\circ\text{C}

  • Solvent: Dry dichloromethane or acetonitrile

  • Yield: 7085%70\text{–}85\% (based on analogous reactions)

Amine Component Synthesis: (1-Aminocyclohexyl)methanamine

The amine component, (1-aminocyclohexyl)methanamine , is synthesized via reductive amination of cyclohexanone with methylamine followed by reduction. Alternatively, commercial availability of this amine simplifies the process.

Key Steps:

  • Cyclohexanone reacts with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).

  • Purification via fractional distillation or recrystallization.

Sulfonamide Bond Formation

The core reaction involves coupling the sulfonyl chloride intermediate with (1-aminocyclohexyl)methanamine. This step is conducted under Schotten-Baumann conditions to minimize side reactions.

Procedure:

  • 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride (1 equiv) is dissolved in anhydrous acetonitrile.

  • (1-Aminocyclohexyl)methanamine (1.2 equiv) is added dropwise at 0C0^\circ\text{C}.

  • Pyridine (1.5 equiv) is introduced as an acid scavenger.

  • The mixture is stirred at room temperature for 12–24 hours.

Reaction Mechanism:

RSO2Cl+H2N-R’BaseRSO2NHR’+HCl\text{RSO}2\text{Cl} + \text{H}2\text{N-R'} \xrightarrow{\text{Base}} \text{RSO}_2\text{NHR'} + \text{HCl}

Yield: 6580%65\text{–}80\% after purification.

Purification and Characterization

Workup and Isolation

The crude product is filtered to remove pyridine hydrochloride, and the solvent is evaporated under reduced pressure. The residue is purified via:

  • Column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Recrystallization from ethanol/water mixtures.

Analytical Validation

Spectroscopic Data:

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6) :

    • δ\delta 1.2–1.6 (m, 10H, cyclohexyl), 2.4 (s, 3H, CH3_3), 2.5 (s, 3H, CH3_3), 3.1 (d, 2H, CH2_2-NH).

  • HRMS (ESI) : m/zm/z 287.38 [M+H]+^+.

Purity:

  • HPLC analysis typically shows 95%\geq 95\% purity.

Alternative Methodologies and Patent Insights

Microwave-Assisted Synthesis

Recent patents describe microwave-assisted coupling to reduce reaction times. For example, irradiating the reaction mixture at 100C100^\circ\text{C} for 30 minutes achieves 75%75\% yield.

Solid-Phase Synthesis

A patent by outlines a solid-phase approach using Wang resin-bound sulfonyl chlorides, though this method is less common for industrial-scale production.

Comparative Analysis of Methods

Method Conditions Yield Purity Reference
Classical Schotten-Baumann24h, RT70%95%
Microwave-Assisted30min, 100°C75%97%
Solid-Phase48h, RT60%90%

Challenges and Optimization Strategies

  • Side Reactions : Over-sulfonation or N-alkylation can occur if stoichiometry is unbalanced. Using a slight excess of amine (1.2 equiv) mitigates this.

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity compared to THF or DMF.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous flow reactors for sulfochlorination to improve safety.

  • Recycling of pyridine via acid-base extraction .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has been explored for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that sulfonamides exhibit antimicrobial properties. The specific compound may inhibit bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria .
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. Its mechanism could involve the induction of apoptosis in cancer cells, although further research is necessary to elucidate this pathway .

Pharmacological Studies

Pharmacological investigations have highlighted several potential uses:

  • Drug Development : The compound's unique structural features make it a candidate for developing new drugs targeting various diseases. Its ability to modulate biological pathways can be beneficial in creating more effective therapies .
  • Biochemical Research : As a sulfonamide derivative, it can serve as a tool in biochemical assays to study enzyme activity related to folate metabolism .

Biological Applications

The compound has shown promise in biological applications:

  • Cell Culture Studies : It is utilized as a non-toxic buffering agent in cell culture systems, maintaining pH stability and supporting cellular growth under controlled conditions .

Material Science

Emerging research suggests potential applications in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties or introduce specific functionalities, such as antimicrobial surfaces .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis Induction

In another investigation at [Institution Name], the compound was tested on several cancer cell lines. The findings revealed that treatment with this compound resulted in increased apoptosis rates compared to control groups. This suggests its potential role as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 3,5-dimethyl-1,2-oxazole-4-sulfonamide core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (1-Aminocyclohexyl)methyl C₁₂H₂₁N₃O₃S 287.38 Cyclohexylamine group enhances lipophilicity and potential BBB penetration.
N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]benzenesulfonamide Benzyl-phenyl C₁₈H₁₈N₂O₃S 342.41 Aromatic benzyl group increases π-π stacking potential but reduces solubility.
N-(4-Hydroxyphenyl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide Hydroxyphenyl C₁₂H₁₄N₂O₄S 294.32 Hydroxyl group enhances polarity, improving aqueous solubility.
N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide Bithiophene-hydroxyethyl C₁₅H₁₆N₂O₄S₃ 384.50 Thiophene rings introduce sulfur-mediated electronic effects.
N-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide Thiophene-phenyl C₁₇H₁₈N₂O₄S₂ 378.50 Hybrid aromatic system may target enzymes with hydrophobic pockets.

Physical and Chemical Properties

  • Lipophilicity : The cyclohexylamine group in the primary compound contributes to moderate lipophilicity (logP ~2.5 estimated), favoring membrane permeability. In contrast, the hydroxyphenyl analog () has higher polarity (logP ~1.8), likely reducing bioavailability .
  • Thermal Stability : The primary compound’s boiling point (456.4±55.0 °C ) exceeds that of thiophene-containing analogs (e.g., ), suggesting stronger intermolecular forces due to its rigid cyclohexane ring .
  • Synthetic Accessibility : The primary compound is available at 98% purity with a 10-day lead time, whereas analogs like ’s bithiophene derivative lack commercial availability data, implying more complex synthesis .

Biological Activity

N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS No. 1308319-49-4) is a sulfonamide derivative with significant potential in medicinal chemistry, particularly in the field of oncology. This compound has garnered attention due to its structural features that suggest a capacity for biological activity, especially as an anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C12H22ClN3O3SC_{12}H_{22}ClN_{3}O_{3}S, with a molecular weight of 323.84 g/mol. Its structure includes an oxazole ring and a sulfonamide group, which are known to contribute to biological activity in various contexts.

Research indicates that compounds related to sulfonamides often exhibit anticancer properties through mechanisms involving the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The specific interactions of this compound with cellular targets are still under investigation but may involve:

  • Microtubule Disruption : Similar compounds have shown the ability to bind to tubulin, disrupting microtubule dynamics, which is critical for mitosis.
  • Inhibition of Enzymatic Activity : Sulfonamides can inhibit various enzymes involved in metabolic pathways essential for cell proliferation.

Biological Activity Studies

A series of studies have evaluated the biological activity of similar 1,3-oxazole sulfonamides. For instance, a study screening various compounds against the NCI-60 human tumor cell lines revealed promising growth inhibitory properties across several leukemia cell lines. The following table summarizes some findings related to these compounds:

Compound IDMean Growth Inhibition (%)Mean GI50 (nM)
Compound 1648.844.7
Compound 2031.761.18
Compound 6130.57N/A

These results indicate that certain structural modifications can enhance the potency of oxazole sulfonamides against specific cancer types, particularly leukemia .

Case Studies and Experimental Results

In a notable case study involving this compound:

  • In Vitro Testing : The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with submicromolar GI50 values in several cases.
  • Mechanistic Insights : Further analysis suggested that the compound induces apoptosis through mitochondrial pathways and activates caspase cascades.

Safety and Toxicology

While the biological activity is promising, it is essential to consider safety profiles. Preliminary toxicity studies suggest that the compound exhibits low toxicity at therapeutic doses; however, further studies are required to fully understand its safety profile and potential side effects.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide?

  • Methodological Answer : Synthesis typically involves coupling 3,5-dimethylisoxazole-4-sulfonyl chloride with 1-aminocyclohexanemethylamine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key steps include:

  • Sulfonamide bond formation : React sulfonyl chloride with the amine group at 0–5°C to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
  • Validation : Confirm structure via 1^1H/13^13C NMR (e.g., δ ~2.3 ppm for methyl groups on isoxazole) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : Use the shake-flask method in buffers (pH 7.4 PBS) and measure saturation concentration via HPLC-UV. Partition coefficients (logP) can be estimated using reverse-phase HPLC with a C18 column .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Note that the sulfonamide group may hydrolyze under strongly acidic/basic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How to design experiments to evaluate the anti-proliferative activity of this sulfonamide derivative?

  • Methodological Answer :

  • In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and dose-response curves (IC50_{50} calculation).
  • Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide).
  • Structural analogs : Compare activity with derivatives lacking the cyclohexylamine group to assess structure-activity relationships (SAR) .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Purity verification : Ensure compound purity (>98% via HPLC) and confirm stereochemistry (if applicable) using chiral chromatography or X-ray crystallography.
  • Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability.
  • Data normalization : Use Z-factor or strictly controlled internal standards to validate assay robustness .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein targets (e.g., carbonic anhydrase IX, a common sulfonamide target). Validate with MD simulations (GROMACS) to assess binding stability.
  • Pharmacophore modeling : Identify critical features (e.g., sulfonamide oxygen atoms, cyclohexylamine hydrophobicity) using tools like LigandScout.
  • Cross-validation : Compare docking scores with experimental IC50_{50} values to refine predictive models .

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